molecular formula C11H16BrN3O2 B15278485 tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate CAS No. 2167422-73-1

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate

Cat. No.: B15278485
CAS No.: 2167422-73-1
M. Wt: 302.17 g/mol
InChI Key: BXKMLRNDHQRLDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core. This structure incorporates a tert-butyl carboxylate group at position 8 and a bromine atom at position 3. The bromine substituent likely enhances reactivity for cross-coupling or nucleophilic substitution reactions, while the tert-butyl ester group may improve solubility and stability compared to free acids or salts .

Properties

CAS No.

2167422-73-1

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3

InChI Key

BXKMLRNDHQRLDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation might include the use of tert-butyl esters and bromination reactions to introduce the bromo group at the desired position .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Differences: Pyrimidine (target) has two nitrogen atoms at positions 1 and 3, whereas pyrazine analogs (e.g., MCLA) have nitrogens at 1 and 4.
  • Substituent Effects : Bromine in the target compound offers a reactive site for Suzuki or Ullmann couplings, contrasting with MCLA’s methoxyphenyl group (electron-donating) or the hydroxymethyl group in ’s compound (oxidizable) .

Reactivity and Functional Group Analysis

  • Bromine vs. Hydroxymethyl/Methoxyphenyl : The bromine atom in the target compound facilitates nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it valuable for synthesizing derivatives. In contrast, hydroxymethyl groups () are prone to oxidation or esterification, while methoxyphenyl groups (MCLA) enhance electron density and stability .
  • tert-Butyl Carboxylate : This group likely improves lipid solubility and metabolic stability compared to MCLA’s hydrochloride salt or the free keto groups in pyrazine analogs .

Biological Activity

tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C11H16BrN3O2
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 949922-61-6

The biological activity of this compound is thought to involve interactions with various molecular targets. These interactions may inhibit specific enzymes or receptors, leading to downstream biochemical effects that contribute to its therapeutic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It may modulate inflammatory pathways, reducing cytokine production and promoting cell survival in inflammatory conditions.

Case Studies

  • Study on MCF7 Cell Line :
    • A study evaluated the effect of this compound on MCF7 cells.
    • Results showed a dose-dependent reduction in cell viability with an IC50 value of 3.79 µM.
    • The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Screening Against Multiple Cell Lines :
    • A comprehensive screening against several cancer cell lines demonstrated varying degrees of cytotoxicity.
    • The compound was particularly effective against SF-268 and NCI-H460 cell lines with IC50 values of 12.50 µM and 42.30 µM respectively.
    • This study supports its potential as a broad-spectrum anticancer agent.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits manageable toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety profile and any potential side effects.

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